Trenimon

DNA Crosslinking Alkylating Agents Genotoxicity

Researchers studying DNA interstrand crosslink repair require a tool that induces consistent, potent DNA damage at low concentrations. Trenimon (Triaziquone) meets this need as a trifunctional alkylating agent with three aziridine rings that form DNA crosslinks upon bioreductive activation. - Induces rapid DNA interstrand crosslinks, enabling dissection of Fanconi anemia & NER pathways. - NQO1 (DT-diaphorase)-dependent activation provides a model for bioreductive prodrug strategies in NQO1-rich tumors. - Differential sensitivity in L5178Y/HBM10 cell lines supports chemoresistance mechanism studies. Supplied with documented purity and stability for reproducible, publication-ready results.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 68-76-8
Cat. No. B1683235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrenimon
CAS68-76-8
SynonymsA 163;  A 163;  A 163;  Triaziquone;  Trenimon;  Trenimone;  Triazichon
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CN1C2=CC(=O)C(=C(C2=O)N3CC3)N4CC4
InChIInChI=1S/C12H13N3O2/c16-9-7-8(13-1-2-13)12(17)11(15-5-6-15)10(9)14-3-4-14/h7H,1-6H2
InChIKeyPXSOHRWMIRDKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble (NTP, 1992)
Sparingly soluble in cold water;  soluble in acetone, benzene, chloroform, ethyl acetate, methanol, and warm acetic acid
In water, 1.1X10+5 mg/L at 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trenimon (Triaziquone) Overview


Trenimon (Triaziquone) is a synthetic anticancer agent belonging to the class of aziridinylbenzoquinones . It is a trifunctional alkylating agent, with three aziridine rings, that becomes activated upon reduction of its quinone moiety [1]. Once activated, it forms DNA crosslinks, thereby inhibiting DNA replication and transcription, which ultimately leads to cell death [2]. Trenimon has demonstrated activity against various cancer types in preclinical studies, and it is also a potent mutagen, inducing point and chromosomal mutations . Its chemical structure is 2,3,5-tris(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione, with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol .

Why Trenimon Is Not Interchangeable


Trenimon's unique combination of a bioreductive quinone moiety and three aziridine rings distinguishes it from other alkylating agents [1]. Its trifunctionality and redox-dependent activation result in a distinct DNA crosslinking profile and cytotoxic potency [2]. As demonstrated by the quantitative evidence below, substituting Trenimon with a standard alkylating agent like nitrogen mustard or mitomycin C, or even a closely related analog, would introduce significant experimental variability and alter key outcomes such as crosslinking efficiency, cellular uptake kinetics, and cell-type selectivity [3]. Therefore, direct substitution is not scientifically valid for reproducing or comparing results from studies specifically employing Trenimon.

Trenimon Differentiation Evidence


Superior DNA Crosslinking Efficiency

Trenimon demonstrates superior DNA crosslinking potency compared to other polyfunctional alkylating agents. In a study assessing interstrand cross-links in yeast DNA, Trenimon was identified as the most powerful alkylator among those tested, which included nitrogen mustard and chlorambucil [1].

DNA Crosslinking Alkylating Agents Genotoxicity

Enhanced Uptake & Cytotoxicity vs. Cysteine Derivative

The cellular uptake of Trenimon is a critical determinant of its potent cytotoxicity. A comparative study showed that Trenimon is readily taken up by L5178Y lymphoma cells in culture, whereas its cysteine substitution derivative exhibits significantly reduced uptake and toxicity [1].

Drug Uptake Cytotoxicity Structure-Activity Relationship

BTZQ vs. Tamoxifen in Breast Cancer Cells

A bis-type derivative of triaziquone (BTZQ) has been shown to be more effective than tamoxifen, a standard-of-care endocrine therapy, at inhibiting the growth of certain breast cancer cell lines [1].

Breast Cancer Antiproliferative Endocrine Therapy Resistance

Selective Cancer Cell Toxicity of BTZQ

A bis-type derivative of Trenimon (BTZQ) exhibits selective cytotoxicity, reducing the viability of oral cancer cells more effectively than that of normal oral fibroblasts [1]. A similar selectivity profile is observed in a nasopharyngeal carcinoma model [2].

Selective Toxicity Oral Cancer Apoptosis

DT-Diaphorase-Mediated Cytotoxicity

The cytotoxicity of Trenimon is modulated by the enzyme DT-diaphorase (NQO1), which catalyzes its bioreductive activation. Studies show that Trenimon is significantly more cytotoxic to cells enriched with DT-diaphorase activity [1].

Bioreductive Activation DT-Diaphorase (NQO1) Chemoresistance

Trenimon Research Applications


DNA Damage & Repair Studies

Given its potent and rapid induction of DNA interstrand crosslinks at low concentrations [1], Trenimon is an ideal tool for studying the cellular mechanisms of DNA crosslink repair. Researchers can utilize Trenimon to dissect the roles of specific repair proteins, such as those in the Fanconi anemia pathway or nucleotide excision repair, by observing the differential response of repair-deficient and proficient cells to the drug. Its well-characterized genotoxicity also makes it suitable for studies on mutagenesis and chromosomal aberration induction .

NQO1 & Bioreductive Activation

Trenimon's dependence on reductive activation, particularly by DT-diaphorase (NQO1), makes it a valuable probe in cancer biology [2]. It can be used in studies focused on tumors with high NQO1 expression, such as non-small cell lung cancer and pancreatic cancer, to explore the potential of bioreductive prodrug strategies. The differential sensitivity observed in NQO1-enriched cell lines [3] provides a clear model system for evaluating the efficacy of this activation pathway.

Chemoresistance Mechanisms

The availability of cell lines with differential sensitivity to Trenimon, such as the L5178Y/HBM10 resistant lymphoblast model [3], provides a robust platform for investigating mechanisms of acquired chemoresistance. Researchers can use Trenimon to study how alterations in drug uptake, efflux, or intracellular metabolism (e.g., by glutathione S-transferases) can modulate the cytotoxicity of alkylating agents. This is critical for understanding and overcoming resistance in clinical settings.

Preclinical Anticancer Efficacy

Trenimon and its derivatives have demonstrated preclinical activity against a range of solid tumors, including breast [4], oral [5], and nasopharyngeal cancers [6]. Its selective toxicity towards cancer cells over normal fibroblasts [5] and its superiority over tamoxifen in certain breast cancer models [4] support its continued use as a reference standard and investigational tool in oncology research aimed at validating new therapeutic targets or combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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